molecular formula C23H25NO5 B357796 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-34-9

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B357796
CAS No.: 869077-34-9
M. Wt: 395.4g/mol
InChI Key: XOSALYYWAMYXNF-BKUYFWCQSA-N
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Description

Synthesis Analysis

The synthesis of certain analogues of this compound has been reported. These analogues were synthesized from a reaction involving a related compound, and their structures were established through various spectral data and elemental analysis. The reaction conditions varied, with some reactions involving hydrogen chloride in ethanol and water at 60-70°C , and others involving potassium hydroxide in ethanol and N,N-dimethylformamide at room temperature .

Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis of benzofuran derivatives, including compounds similar to the specified chemical, has been explored for their potential antioxidant activities. Ezzatzadeh and Hossaini (2018) studied the synthesis of these derivatives through Strecker-type reactions and evaluated their antioxidant activities using DPPH and ferric reducing antioxidant power (FRAP) assays. The compounds exhibited good radical scavenging and ferric reducing powers, comparable to standard antioxidants like BHT and TBHQ (Ezzatzadeh & Hossaini, 2018).

Cytotoxicity and Antitumor Activity

Yao et al. (2018) reported on asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives, which display significant antitumor activity due to their structural characteristics. These compounds were evaluated for cytotoxicity against various cancer cell lines, showcasing their potential as therapeutic agents (Yao et al., 2018).

Insecticidal Properties

Compounds derived from Piper species, including those similar to the specified chemical, have shown insecticidal properties. Nair, Mansingh, and Burke (1986) isolated compounds from Jamaican Piper species and synthesized amides using piperidine. These compounds demonstrated inhibitory effects on ovogenesis in ticks and were toxic to certain insects (Nair, Mansingh, & Burke, 1986).

Pharmaceutical Applications

Lu et al. (2012) investigated a novel antidepressant, Lu AA21004, which involves a similar chemical structure. They studied its oxidative metabolism using human liver microsomes and recombinant enzymes, contributing to our understanding of the metabolic pathways and potential pharmaceutical applications of such compounds (Lu et al., 2012).

PET Probe Development

Gao, Wang, Miller, and Zheng (2013) synthesized a compound similar to the specified chemical as a potential PET probe for imaging the enzyme PIM1. This research highlights the application of such compounds in diagnostic imaging and potentially in tracking disease progression (Gao, Wang, Miller, & Zheng, 2013).

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-19-9-6-15(12-20(19)28-2)13-21-22(26)16-7-8-18(25)17(23(16)29-21)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSALYYWAMYXNF-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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